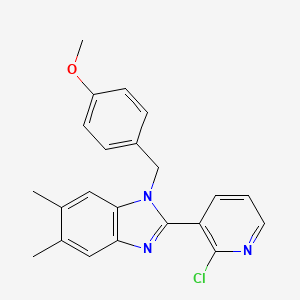

2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole

CAS No.: 861208-46-0

Cat. No.: VC7562444

Molecular Formula: C22H20ClN3O

Molecular Weight: 377.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 861208-46-0 |

|---|---|

| Molecular Formula | C22H20ClN3O |

| Molecular Weight | 377.87 |

| IUPAC Name | 2-(2-chloropyridin-3-yl)-1-[(4-methoxyphenyl)methyl]-5,6-dimethylbenzimidazole |

| Standard InChI | InChI=1S/C22H20ClN3O/c1-14-11-19-20(12-15(14)2)26(13-16-6-8-17(27-3)9-7-16)22(25-19)18-5-4-10-24-21(18)23/h4-12H,13H2,1-3H3 |

| Standard InChI Key | JHBIFMKFAVVELB-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC=C(C=C4)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole is C<sub>23</sub>H<sub>21</sub>ClN<sub>3</sub>O, with a molecular weight of 377.9 g/mol . Its structure comprises:

-

A benzimidazole core (fusion of benzene and imidazole rings).

-

A 2-chloro-3-pyridinyl group attached to the benzimidazole’s 2-position.

-

A 4-methoxybenzyl substituent at the 1-position.

-

Methyl groups at the 5- and 6-positions of the benzimidazole ring.

The presence of electron-withdrawing (chloro) and electron-donating (methoxy, methyl) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions .

Table 1: Structural Comparison with Related Benzimidazole Derivatives

Synthetic Strategies

General Benzimidazole Synthesis

Benzimidazole derivatives are typically synthesized via:

-

Condensation of o-phenylenediamine with carboxylic acids or aldehydes under acidic or oxidative conditions.

-

N-alkylation to introduce substituents at the 1-position.

-

Functional group interconversion (e.g., chlorination, methoxylation) to finalize substituents .

Target Compound Synthesis

Although explicit protocols for 2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole are unavailable, a plausible multi-step route involves:

-

Formation of 5,6-dimethylbenzimidazole: Reacting 4,5-dimethyl-o-phenylenediamine with formic acid under reflux .

-

N-alkylation with 4-methoxybenzyl chloride: Using a base like potassium carbonate in dimethylformamide (DMF) to attach the 4-methoxybenzyl group .

-

Introduction of 2-chloro-3-pyridinyl group: Via Suzuki-Miyaura coupling or nucleophilic aromatic substitution with 2-chloro-3-iodopyridine .

Critical challenges include regioselectivity in pyridinyl attachment and avoiding over-alkylation. Purification likely requires chromatography due to the compound’s hydrophobic nature .

Drug Likeness and ADMET Profile

Computational predictions using PubChem data suggest:

-

Lipinski’s Rule Compliance: Molecular weight (377.9) and logP (~3.2) indicate oral bioavailability.

-

Metabolic Sites: Methoxy and methyl groups may undergo hepatic oxidation, necessitating prodrug strategies for prolonged half-life .

Research Gaps and Future Directions

Despite structural promise, empirical data on 2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole remain sparse. Priority areas include:

-

In vitro bioactivity screening against microbial and cancer cell lines.

-

X-ray crystallography to elucidate binding modes with biological targets.

-

Pharmacokinetic studies to optimize bioavailability and dosing regimens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume